molecular formula C8H6BrNO3 B2662132 2-Bromo-1-[1,3]dioxolo[4,5-B]pyridin-6-ylethanone CAS No. 1260669-99-5

2-Bromo-1-[1,3]dioxolo[4,5-B]pyridin-6-ylethanone

Cat. No.: B2662132
CAS No.: 1260669-99-5
M. Wt: 244.044
InChI Key: GWHBJOITQQLVAF-UHFFFAOYSA-N
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Description

2-Bromo-1-[1,3]dioxolo[4,5-B]pyridin-6-ylethanone is a chemical compound with the molecular formula C8H6BrNO3 and a molecular weight of 244.04 g/mol . This compound features a bromine atom attached to an ethanone group, which is further connected to a dioxolopyridine ring system. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of 2-Bromo-1-[1,3]dioxolo[4,5-B]pyridin-6-ylethanone typically involves the bromination of a precursor molecule containing the dioxolopyridine ring. One common synthetic route includes the use of bromine or a brominating agent under controlled conditions to introduce the bromine atom into the desired position on the ring . The reaction conditions often require a solvent such as dichloromethane and a catalyst to facilitate the bromination process. Industrial production methods may involve similar steps but are scaled up to accommodate larger quantities and may include additional purification steps to ensure high purity of the final product.

Chemical Reactions Analysis

2-Bromo-1-[1,3]dioxolo[4,5-B]pyridin-6-ylethanone can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used. For example, oxidation may involve the use of strong oxidizing agents like potassium permanganate.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common reagents used in these reactions include bases, acids, and transition metal catalysts. The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

2-Bromo-1-[1,3]dioxolo[4,5-B]pyridin-6-ylethanone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Bromo-1-[1,3]dioxolo[4,5-B]pyridin-6-ylethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the dioxolopyridine ring system play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

2-Bromo-1-[1,3]dioxolo[4,5-B]pyridin-6-ylethanone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethanone group, which can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

2-bromo-1-([1,3]dioxolo[4,5-b]pyridin-6-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO3/c9-2-6(11)5-1-7-8(10-3-5)13-4-12-7/h1,3H,2,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWHBJOITQQLVAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)N=CC(=C2)C(=O)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260669-99-5
Record name 2-bromo-1-{2H-[1,3]dioxolo[4,5-b]pyridin-6-yl}ethan-1-one
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